N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 941996-64-1
VCID: VC7747588
InChI: InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-10-15(7-8-17(13)20)19-18(23)14-4-2-6-16(11-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23)
SMILES: CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide

CAS No.: 941996-64-1

VCID: VC7747588

Molecular Formula: C18H17N3O4

Molecular Weight: 339.351

* For research use only. Not for human or veterinary use.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide - 941996-64-1

Description

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle, functionalized with an acetyl group at the nitrogen atom and a nitrobenzamide moiety attached to its structure. Such compounds are often synthesized for their potential biological or pharmacological activities.

Molecular Formula and Weight

Based on the name:

  • Molecular Formula: Likely C17H17N3O4C_{17}H_{17}N_3O_4.

  • Molecular Weight: Approximately 327.34 g/mol (calculated).

Pharmacological Significance

Compounds with similar structures are often investigated for:

  • Anticancer Activity: Nitrobenzamide derivatives are known to exhibit cytotoxic effects against cancer cells.

  • Anti-inflammatory Properties: Quinoline derivatives often target inflammatory pathways.

  • Antimicrobial Activity: Nitro groups contribute to antimicrobial efficacy.

Molecular Docking and Drug Design

The compound's structure suggests potential as a ligand in molecular docking studies targeting enzymes or receptors due to its aromaticity and functional groups.

General Synthetic Route

  • Quinoline Derivative Preparation: Starting from quinoline or tetrahydroquinoline precursors.

  • Acetylation: Introduction of the acetyl group using acetic anhydride or acetyl chloride.

  • Nitrobenzamide Coupling: Reaction with 3-nitrobenzoyl chloride in the presence of a base (e.g., pyridine).

Reaction Conditions

  • Solvents: Dichloromethane (DCM), ethanol, or dimethylformamide (DMF).

  • Catalysts: Acidic or basic catalysts depending on the step.

Analytical Characterization

To confirm the structure and purity:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C spectra to identify functional groups.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared Spectroscopy (IR): To detect characteristic bonds (e.g., C=O, NO2).

  • X-Ray Crystallography: For detailed structural confirmation.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC17H17N3O4C_{17}H_{17}N_3O_4
Molecular Weight~327.34 g/mol
AppearanceLikely crystalline solid
SolubilitySoluble in organic solvents (e.g., DMSO)
Melting PointEstimated range: 150–200°C
Functional GroupsAcetyl, Nitro, Amide

Research Outlook

Given its structural features:

  • Further Studies Needed:

    • Biological activity assays to explore anticancer, antimicrobial, or anti-inflammatory properties.

    • Toxicological evaluations for safety profiling.

  • Structure Optimization:

    • Modifications at the nitrobenzamide or acetyl group could enhance bioactivity or reduce toxicity.

If additional specific data about this compound becomes available from reliable sources, it would allow for a more detailed analysis of its properties and applications.

CAS No. 941996-64-1
Product Name N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide
Molecular Formula C18H17N3O4
Molecular Weight 339.351
IUPAC Name N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide
Standard InChI InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-10-15(7-8-17(13)20)19-18(23)14-4-2-6-16(11-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23)
Standard InChIKey IXRGVPNLRIPWAW-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Solubility not available
PubChem Compound 7656246
Last Modified Aug 19 2023

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